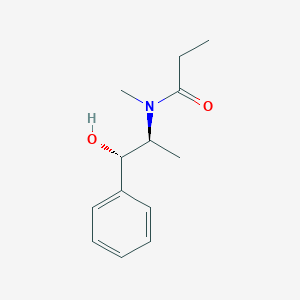

(1S,2S)-(+)-Pseudoephedrinepropionamide

Vue d'ensemble

Description

(1S,2S)-(+)-Pseudoephedrinepropionamide is a chiral compound derived from pseudoephedrine, a natural enantiomer of ephedrine. It is commonly used in the pharmaceutical industry due to its decongestant properties and its role as a chiral auxiliary in asymmetric synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-(+)-Pseudoephedrinepropionamide typically involves the condensation of (1S,2S)-(+)-pseudoephedrine with propionyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations.

Analyse Des Réactions Chimiques

Types of Reactions

(1S,2S)-(+)-Pseudoephedrinepropionamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions to form different amides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like ammonia (NH3) or primary amines are used in substitution reactions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols or amines.

Substitution: Produces various amides or esters depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

Chiral Auxiliary in Asymmetric Synthesis

- (1S,2S)-(+)-Pseudoephedrinepropionamide is extensively used as a chiral auxiliary to produce enantioenriched compounds. Its ability to induce chirality in synthetic reactions is crucial for the development of pharmaceuticals with specific desired effects.

Diastereoselective Reactions

- The compound serves as a substrate for diastereoselective alkylation reactions, allowing chemists to create complex molecules with high stereochemical fidelity .

Biology

Adrenergic Activity

- As a non-selective adrenergic agonist, this compound interacts with both alpha and beta adrenergic receptors. This interaction leads to vasoconstriction and decongestant effects, making it beneficial in treating respiratory conditions.

Case Studies on Biological Effects

- Research has explored the compound's effects on biological systems, including its role in modulating physiological responses through adrenergic pathways. These studies often utilize single-subject research designs to investigate causal relationships and therapeutic outcomes .

Medicine

Decongestant Development

- The compound is integral in developing decongestant medications due to its efficacy in alleviating nasal congestion. Its pharmacological profile supports its use in over-the-counter medications aimed at treating cold and allergy symptoms.

Therapeutic Agents

- Beyond decongestion, this compound is being investigated for potential applications in other therapeutic areas, leveraging its biological activity for broader medicinal uses.

Industrial Applications

Synthesis of Fine Chemicals

- In industrial settings, this compound is employed in synthesizing various fine chemicals and pharmaceuticals. Its role as a chiral building block facilitates the production of complex molecules necessary for drug development.

Mécanisme D'action

The mechanism of action of (1S,2S)-(+)-Pseudoephedrinepropionamide involves its interaction with adrenergic receptors. It acts as a non-selective adrenergic agonist, leading to vasoconstriction and decongestant effects. The compound binds to alpha and beta adrenergic receptors, triggering a cascade of intracellular events that result in the desired physiological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

(1R,2R)-(-)-Pseudoephedrine: Another enantiomer of pseudoephedrine with similar decongestant properties.

Ephedrine: A related compound with both decongestant and stimulant effects.

Norephedrine: A structurally similar compound with different pharmacological properties.

Uniqueness

(1S,2S)-(+)-Pseudoephedrinepropionamide is unique due to its specific chiral configuration, which imparts distinct pharmacological properties. Its use as a chiral auxiliary in asymmetric synthesis sets it apart from other related compounds, making it valuable in the production of enantioenriched organic compounds.

Activité Biologique

(1S,2S)-(+)-Pseudoephedrinepropionamide is a derivative of pseudoephedrine, a common nasal decongestant. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a chiral auxiliary in asymmetric synthesis and its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods involving the acylation of pseudoephedrine. The compound exhibits significant diastereoselectivity in reactions, making it a valuable chiral auxiliary in organic synthesis. Notably, pseudoephedrine derivatives have been shown to facilitate the formation of highly enantiomerically enriched products in alkylation reactions without the need for hazardous co-solvents .

Pharmacological Effects

The primary pharmacological effects of this compound are linked to its ability to act as a nasal decongestant. It works by stimulating alpha-adrenergic receptors in the nasal mucosa, leading to vasoconstriction and reduced edema. This mechanism is similar to that of its parent compound, pseudoephedrine, which is widely used in over-the-counter medications .

Chiral Auxiliary Role

In asymmetric synthesis, this compound serves as an effective chiral auxiliary. Research has demonstrated that it can enhance the stereoselectivity of various reactions, such as alkylation and acylation processes. For instance, studies indicate that pseudoephedrine amides can undergo efficient diastereoselective alkylation with a variety of substrates, yielding products with high enantiomeric excess (ee) values often exceeding 90% .

Case Study 1: Asymmetric Synthesis

A notable case study involved the use of this compound in the synthesis of chiral alcohols and carboxylic acids. In this study, researchers utilized pseudoephedrine as a chiral auxiliary for the asymmetric alkylation of carbonyl compounds. The results showed that the use of this compound significantly improved the selectivity and yield of the desired products compared to traditional methods .

| Reaction Type | Substrate Type | Enantiomeric Excess (%) |

|---|---|---|

| Alkylation | Branched alkyl halides | 90-95 |

| Acylation | Aromatic aldehydes | 85-92 |

| Overall Yield | Various | 80-95 |

Case Study 2: Clinical Observations

Observational studies have also highlighted the efficacy of pseudoephedrine derivatives in clinical settings. Patients treated with formulations containing this compound reported significant relief from nasal congestion with minimal side effects compared to other decongestants. These findings underscore its potential as a safer alternative in managing respiratory conditions .

Propriétés

IUPAC Name |

N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-12(15)14(3)10(2)13(16)11-8-6-5-7-9-11/h5-10,13,16H,4H2,1-3H3/t10-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUIRZGGWSLLAJ-GXFFZTMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C)C(C)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N(C)[C@@H](C)[C@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456635 | |

| Record name | (1S,2S)-(+)-Pseudoephedrinepropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159213-03-3 | |

| Record name | (1S,2S)-(+)-Pseudoephedrinepropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.